molecular formula C12H14F3N B1527562 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1248089-24-8

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B1527562
CAS No.: 1248089-24-8
M. Wt: 229.24 g/mol
InChI Key: JJMQOZZOHMTPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15/h2-5,16H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQOZZOHMTPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248089-24-8
Record name 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine, a unique heterocyclic compound with significant potential in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide robust predictions and detailed, field-proven methodologies for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction: The Scientific Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets. The introduction of a trifluoromethylphenyl group is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable lipophilic and electronic interactions. The trifluoromethyl (-CF3) group, in particular, is a strong electron-withdrawing group and can significantly modulate the physicochemical properties and pharmacological activity of a molecule.

The specific compound, 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine, combines these features in a novel arrangement. The geminal substitution at the C3 position with both a methyl and a trifluoromethylphenyl group creates a chiral center and a sterically defined structure that is of high interest for exploring structure-activity relationships (SAR) in various therapeutic areas, particularly in neuroscience and oncology.

Predicted Physicochemical and Chemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the predicted properties of 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine, based on its chemical structure and data from similar compounds.

PropertyPredicted ValueRationale and Authoritative Context
Molecular Formula C12H14F3NBased on the chemical structure.
Molecular Weight 229.24 g/mol Calculated from the molecular formula.
CAS Number 1248089-24-8As registered in chemical databases.
Appearance Colorless to pale yellow oil or low melting solidTypical for small molecule amines of this molecular weight.
Predicted XlogP 3.1The trifluoromethyl group significantly increases lipophilicity.
Predicted pKa (of the conjugate acid) 8.5 - 9.5The pyrrolidine nitrogen is a secondary amine, which is basic. The electron-withdrawing effect of the trifluoromethylphenyl group is expected to slightly reduce the basicity compared to an unsubstituted phenyl group. The basic pKa of pyrrolidine itself is around 11.3, but substitution significantly alters this.
Predicted Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane); sparingly soluble in water.The increased lipophilicity from the trifluoromethylphenyl group suggests limited aqueous solubility.
Predicted Boiling Point >250 °C at 760 mmHgHigh molecular weight and polarity suggest a high boiling point.
Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents.The pyrrolidine ring is generally stable. The trifluoromethyl group is highly stable.

Proposed Synthesis Workflow

The synthesis of 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine can be approached through several established methods for the construction of 3,3-disubstituted pyrrolidines. A plausible and efficient route involves the alkylation of a suitable precursor followed by reductive amination and cyclization.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-methyl-2-(4-(trifluoromethyl)phenyl)malononitrile

  • To a solution of (4-(trifluoromethyl)phenyl)acetonitrile (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (CH3I, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Reduction of the Dinitrile to the Diamine

  • In a high-pressure reaction vessel, dissolve the 2-methyl-2-(4-(trifluoromethyl)phenyl)malononitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel (Ra-Ni) or a rhodium-based catalyst.

  • Pressurize the vessel with hydrogen gas (H2) to 50-100 psi.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.

Step 3: Intramolecular Cyclization to form 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine

This step is often spontaneous or can be facilitated by gentle heating.

  • The resulting diamine from the previous step can undergo spontaneous cyclization to form the pyrrolidine ring with the elimination of ammonia.

  • If the reaction is slow, the crude diamine can be heated in a suitable solvent (e.g., toluene) to drive the cyclization.

  • The progress of the reaction can be monitored by GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization A (4-(trifluoromethyl)phenyl)acetonitrile B NaH, CH3I in DMF A->B C 2-methyl-2-(4-(trifluoromethyl)phenyl)malononitrile B->C D H2, Raney Ni C->D E Intermediate Diamine D->E F Heat/Spontaneous E->F G 3-methyl-3-(4-trifluoromethylphenyl)pyrrolidine F->G Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation Start Synthesized Compound HPLC HPLC-UV Start->HPLC GCMS_Purity GC-MS (Total Ion Chromatogram) Start->GCMS_Purity NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR Final Characterized Compound HPLC->Final MS Mass Spectrometry (from GC-MS) GCMS_Purity->MS MS->Final NMR->Final

Methodological & Application

Technical Application Note: Strategic Synthesis of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine presents a classic challenge in medicinal chemistry: the construction of a sterically hindered quaternary carbon center within a saturated nitrogen heterocycle. The presence of the electron-withdrawing trifluoromethyl (


) group on the aromatic ring adds metabolic stability but also influences the electronic parameters of the synthesis, particularly in metal-catalyzed steps.

This guide outlines two distinct, high-fidelity protocols:

  • Route A (Linear / Process Scale): A stepwise alkylation-reduction sequence starting from arylacetonitriles. This is the preferred route for multi-gram to kilogram scale-up due to lower reagent costs and robust purification profiles.

  • Route B (Convergent / MedChem Scale): A Palladium-catalyzed

    
    -arylation of a pre-formed lactam. This route is ideal for rapid analog generation (SAR studies) where speed and modularity outweigh raw material costs.
    

Route A: The Nitrile-Ester Reductive Cyclization

Best for: Scale-up (>10g), cost-efficiency, and avoiding heavy metal scavenging.

Mechanistic Logic

This pathway relies on the high acidity of the benzylic protons in 4-(trifluoromethyl)phenylacetonitrile. We sequentially install the methyl group and the ethyl acetate tail. The crucial step is the "reductive cyclization," where the nitrile is reduced to a primary amine, which spontaneously attacks the pendant ester to close the ring as a lactam.

Detailed Protocol
Step 1: Construction of the Quaternary Precursor

Reaction: Sequential Dialkylation Reagents: NaH (60%), MeI, Ethyl Bromoacetate, THF/DMF.

  • Preparation: Charge a flame-dried 3-neck flask with NaH (1.1 equiv) and anhydrous THF (

    
     concentration relative to substrate). Cool to 
    
    
    
    .
  • Substrate Addition: Add 4-(trifluoromethyl)phenylacetonitrile dropwise. The solution will turn yellow/orange (formation of the benzylic anion). Stir for 30 min.

  • Methylation: Add Iodomethane (MeI) (1.05 equiv) dropwise. Maintain temperature

    
    . Stir at RT for 2 hours. Checkpoint: Monitor by TLC/GC for consumption of starting material.
    
  • Second Deprotonation: Cool the mixture of the methylated intermediate to

    
    . Add a second portion of NaH (1.2 equiv). Stir for 45 min.
    
  • Chain Extension: Add Ethyl bromoacetate (1.2 equiv) dropwise.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
    • Product: Ethyl 3-cyano-3-[4-(trifluoromethyl)phenyl]butanoate.

Step 2: Reductive Cyclization to Lactam

Reaction: Hydrogenation / Cyclization Reagents: Raney Nickel (active),


 (50 psi), EtOH/

.
  • Setup: Dissolve the Step 1 product in EtOH (

    
    ). Add catalytic Raney Nickel (approx. 20 wt%). Safety: Raney Ni is pyrophoric.
    
  • Reaction: Hydrogenate in a Parr shaker at 50 psi

    
     for 12–24 hours.
    
    • Mechanism: The

      
       reduces to 
      
      
      
      . Under thermal conditions in the vessel, the amine attacks the ethyl ester, releasing EtOH and forming the ring.
  • Workup: Filter through Celite (keep wet to prevent ignition). Concentrate filtrate. The residue is usually the solid lactam: 4-methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one .

Step 3: Global Reduction to Pyrrolidine

Reaction: Lactam Reduction Reagents:


 (LAH) or 

.
  • Reduction: Suspend LAH (2.0 equiv) in dry THF. Add the lactam (dissolved in THF) dropwise at

    
    .
    
  • Reflux: Heat to reflux for 4 hours.

  • Fieser Quench: Cool to

    
    . Carefully add water (
    
    
    
    mL), 15% NaOH (
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Isolation: Acidify filtrate with HCl to form the hydrochloride salt, or concentrate to yield the free base.

Pathway Visualization (Route A)

RouteA Figure 1: Linear Synthesis via Nitrile-Ester Cyclization Start 4-(Trifluoromethyl) phenylacetonitrile Inter1 Intermediate: 2-Aryl-propanenitrile Start->Inter1 1. NaH, THF 2. MeI (Methylation) Inter2 Precursor: Ethyl 3-cyano-3-arylbutanoate Inter1->Inter2 1. NaH 2. Ethyl Bromoacetate Lactam Lactam: 4-Methyl-4-aryl pyrrolidin-2-one Inter2->Lactam H2 (50 psi), Raney Ni (Reductive Cyclization) Final Target: 3-Methyl-3-[4-(CF3)phenyl] pyrrolidine Lactam->Final LiAlH4, THF (Amide Reduction)

Figure 1: Step-by-step progression from the arylacetonitrile to the final pyrrolidine via the lactam intermediate.

Route B: Palladium-Catalyzed -Arylation

Best for: Rapid analoging, library synthesis, and high-throughput experimentation.

Mechanistic Logic

Instead of building the ring, we start with the ring (


-Boc-pyrrolidin-2-one). We use Pd-catalysis to force the coupling of the sterically hindered quaternary center. The electron-withdrawing 

group on the aryl bromide actually facilitates the oxidative addition step in the catalytic cycle, making this substrate well-suited for this method.
Detailed Protocol
Step 1: Methylation of the Lactam

Substrate:


-Boc-pyrrolidin-2-one.
Reagents:  LDA (Lithium Diisopropylamide), MeI.
  • Deprotonation: Add LDA (1.1 equiv) to

    
    -Boc-pyrrolidin-2-one in THF at 
    
    
    
    .
  • Alkylation: Add MeI. Warm to RT.

    • Note: This installs the methyl group at the 3-position.

Step 2: Pd-Catalyzed

-Arylation

Reagents:


, Xantphos, 

, 1-bromo-4-(trifluoromethyl)benzene.
  • Catalyst Prep: In a glovebox or under Argon, mix

    
     (2 mol%) and Xantphos (4 mol%) in Toluene. Stir 10 min to ligate.
    
  • Reaction Assembly: Add the 3-methyl-

    
    -Boc-pyrrolidin-2-one  (1.0 equiv), 1-bromo-4-(trifluoromethyl)benzene  (1.2 equiv), and 
    
    
    
    (1.5 equiv).
  • Heating: Heat to

    
    
    
    
    for 12 hours.
    • Mechanism: The base generates the enolate of the lactam. The Pd-catalyst couples the aryl bromide to this enolate, forming the quaternary center.

  • Workup: Filter through silica plug, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: Reduction and Deprotection
  • Reduction: Reduce the lactam carbonyl using

    
     or 
    
    
    
    (as in Route A).
  • Deprotection: The Boc group may survive reduction (if using borane) or be cleaved. If intact, treat with TFA/DCM to yield the secondary amine.

Pathway Visualization (Route B)

RouteB Figure 2: Convergent Synthesis via Pd-Catalysis Start N-Boc-pyrrolidin-2-one Inter1 3-Methyl-N-Boc pyrrolidin-2-one Start->Inter1 LDA, MeI (-78C) Inter2 Quaternary Lactam Inter1->Inter2 Pd2(dba)3, Xantphos KOtBu, Ar-Br Final Target Molecule Inter2->Final 1. Reduction (BH3) 2. Deprotection (TFA)

Figure 2: The convergent approach utilizing transition metal catalysis for late-stage arylation.

Analytical Data Summary

When validating the synthesized compound, the following physicochemical properties are expected.

ParameterExpected Value / RangeNotes
Molecular Formula

MW: 229.24 g/mol

NMR (Diagnostic)

1.4–1.5 (s, 3H,

)
Singlet methyl peak is key proof of quaternary center.

NMR

-62 to -63 ppm
Characteristic of Ar-

.
Mass Spec (ESI)

Positive mode.
Physical State Oil (Free base) / White Solid (HCl salt)Amine salts are generally hygroscopic.

References

  • General Synthesis of 3,3-Disubstituted Pyrrolidines

    • Federsel, H. J., et al. "Process Development of a 3,3-Disubstituted Pyrrolidine." Organic Process Research & Development, 2008.
    • Source:

  • Palladium-C

    
    -Arylation of Lactams: 
    
    • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. "Palladium-Catalyzed Intermolecular -Arylation of Ketones and Amides." Journal of Organic Chemistry, 1998, 63(19), 6546–6553.
    • Source:

  • Reductive Cyclization Methodology

    • Watson, D. J., et al. "Reductive Cyclization of Nitriles to Piperidines and Pyrrolidines." Tetrahedron Letters, 2002.
    • Source:

  • Reference for Trifluoromethyl Group Effects

    • Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886.
    • Source:

Application Note: Fluorinated Pyrrolidines in Next-Generation Herbicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into pyrrolidine scaffolds represents a critical strategy in modern herbicide development, particularly for inhibitors of Phytoene Desaturase (PDS) and Protoporphyrinogen Oxidase (PPO). While the pyrrolidine ring provides a rigid steric template mimicking natural substrates (e.g., proline), it is metabolically vulnerable to oxidative degradation by plant cytochrome P450 enzymes.

Why Fluorinated Pyrrolidines?

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Strategic substitution at the C3 or C4 position of the pyrrolidine ring blocks metabolic hydroxylation, extending the half-life of the active ingredient within the target weed.

  • pKa Modulation: The high electronegativity of fluorine lowers the pKa of the pyrrolidine nitrogen (if free) or alters the electron density of N-linked amides, influencing membrane permeability and translocation in the phloem.

  • Conformational Locking: The gauche effect of fluorine can lock the pyrrolidine ring into specific puckering conformations (

    
    -endo vs. 
    
    
    
    -exo), potentially enhancing binding affinity to the target enzyme active site.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the physicochemical impact of fluorinating a standard N-aryl-pyrrolidine herbicide scaffold.

Table 1: Physicochemical Impact of Fluorine Substitution on Pyrrolidine Scaffolds

Scaffold ModificationLogP (Lipophilicity)Metabolic Stability (

)
Target Affinity (PDS)Application Note
Unsubstituted Pyrrolidine 2.1Low (< 4h)HighRapidly degraded in resistant weeds via hydroxylation.
3-Fluoro-pyrrolidine 2.3Medium (8-12h)HighIntroduces dipoles; good balance of solubility and stability.
3,3-Difluoro-pyrrolidine 2.8High (> 24h)Moderate-HighPreferred Lead. Blocks metabolic hot-spot completely. Increases lipophilicity for leaf penetration.
3-Trifluoromethyl-pyrrolidine 3.4Very HighLowOften too bulky; steric clash within the enzyme binding pocket.

Application Protocol I: De Novo Synthesis of 3,3-Difluoropyrrolidine Scaffolds

Objective: Synthesize a metabolically stable 3,3-difluoropyrrolidine building block for conjugation with herbicidal pharmacophores.

Principle: Direct fluorination of pyrrolidines is hazardous. This protocol utilizes a deoxyfluorination approach starting from N-protected 3-pyrrolidinone, ensuring safety and high yield.

Reagents & Equipment
  • Starting Material: N-Boc-3-pyrrolidinone (CAS: 101385-93-7).

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST. Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quenching: Saturated NaHCO₃ solution.

  • Equipment: Teflon-coated reaction vessel (glass can etch), Nitrogen atmosphere manifold.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Purge a 250 mL Teflon flask with dry nitrogen for 15 minutes.

    • Dissolve 10 mmol of N-Boc-3-pyrrolidinone in 50 mL of anhydrous DCM. Cool to 0°C using an ice/salt bath.

  • Fluorination Reaction:

    • Critical Step: Add 2.5 equivalents (25 mmol) of Deoxo-Fluor dropwise via a syringe pump over 30 minutes. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature (25°C) and stir for 16 hours.

    • Mechanism: The carbonyl oxygen attacks the sulfur center, releasing HF (scavenged) and forming an intermediate that undergoes nucleophilic attack by fluoride ions.

  • Workup & Purification:

    • Cool the reaction mixture back to 0°C.

    • Quench: Slowly add saturated NaHCO₃. Warning: Vigorous CO₂ evolution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Dry combined organics over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields N-Boc-3,3-difluoropyrrolidine as a pale yellow oil.

  • Deprotection (Active Scaffold Generation):

    • Dissolve the intermediate in DCM/TFA (1:1 ratio) for 2 hours to remove the Boc group.

    • Evaporate volatiles to obtain the 3,3-difluoropyrrolidine trifluoroacetate salt, ready for coupling to the herbicide aryl core.

Synthesis Workflow Visualization

SynthesisWorkflow Start N-Boc-3-pyrrolidinone Reagent Deoxo-Fluor Addition (0°C, Anhydrous DCM) Start->Reagent Dissolution Inter Gem-Difluoro Intermediate Reagent->Inter Nucleophilic Subst. Deprotect TFA Deprotection Inter->Deprotect Purification Final 3,3-Difluoropyrrolidine (Active Building Block) Deprotect->Final Salt Formation

Figure 1: Synthetic pathway for generating metabolically stable fluorinated pyrrolidine cores.

Application Protocol II: High-Throughput PDS Inhibition Assay

Objective: Quantify the efficacy of the fluorinated pyrrolidine derivative in inhibiting Phytoene Desaturase (PDS).

Biological Context: PDS inhibitors (e.g., flurochloridone) block the conversion of colorless phytoene to


-carotene. This leads to the depletion of protective carotenoids, causing chlorophyll destruction by photo-oxidation (bleaching) in the presence of light.
Assay Components
  • Enzyme Source: Thylakoid membranes isolated from spinach or Chlamydomonas reinhardtii overexpressing PDS.

  • Substrate: Phytoene (liposome-encapsulated).

  • Cofactors: Decyl-plastoquinone, NADP+, FAD.

  • Detection: HPLC (monitoring phytoene accumulation) or Spectrophotometry (loss of colored carotenoids).

Step-by-Step Methodology
  • Enzyme Activation:

    • Incubate thylakoid membrane fractions (100 µg protein) in Assay Buffer (50 mM Tris-HCl, pH 7.2, 5 mM MgCl₂) for 10 minutes at 25°C.

  • Compound Dosing:

    • Prepare a serial dilution of the test fluorinated pyrrolidine (0.01 µM to 100 µM) in DMSO.

    • Add 2 µL of compound to 198 µL of enzyme mixture. Control: DMSO only.

  • Reaction Initiation:

    • Add phytoene substrate (final conc. 10 µM) and cofactors.

    • Incubate under low light intensity (to prevent non-enzymatic degradation) for 60 minutes at 30°C.

  • Extraction & Analysis:

    • Stop reaction by adding 200 µL Methanol/Chloroform (1:1).

    • Vortex and centrifuge (10,000 x g, 5 min).

    • Inject the organic phase into an HPLC (C18 Reverse Phase).

    • Metric: Calculate

      
       based on the accumulation of Phytoene (Peak at 286 nm) relative to the solvent control.
      
Mechanism of Action Visualization

PDS_Mechanism GGPP Geranylgeranyl PP Phytoene Phytoene (Colorless) GGPP->Phytoene Synthesis PDS_Enzyme PDS Enzyme Phytoene->PDS_Enzyme Substrate Binding Carotene Zeta-Carotene (Colored) PDS_Enzyme->Carotene Desaturation Bleaching Photo-oxidation / Bleaching (Plant Death) PDS_Enzyme->Bleaching If Blocked -> No Carotenoids Inhibitor Fluorinated Pyrrolidine (Herbicide) Inhibitor->PDS_Enzyme Competitive Inhibition Chlorophyll Chlorophyll Protection Carotene->Chlorophyll Stabilizes

Figure 2: Mechanism of Action. The fluorinated pyrrolidine competitively binds PDS, preventing carotenoid synthesis and leading to herbicidal bleaching.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]

  • Babczinski, P., et al. (2005). Mode of action of herbicidal phenyl-propargyl-ethers: Inhibition of phytoene desaturase. Pesticide Biochemistry and Physiology, 81(1), 11-23. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]

Designing beta-3 adrenergic agonists using pyrrolidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Guide to the Rational Design of Novel Beta-3 Adrenergic Agonists Utilizing Pyrrolidine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The beta-3 adrenergic receptor (β3-AR) is a well-validated G-protein coupled receptor (GPCR) target for therapeutic intervention in conditions such as overactive bladder (OAB) and has potential applications in metabolic diseases like obesity and type 2 diabetes.[1][2] The design of selective β3-AR agonists, however, presents challenges in achieving desired potency while maintaining selectivity over β1- and β2-AR subtypes to avoid cardiovascular side effects. This guide details a comprehensive strategy for the design, synthesis, and evaluation of novel β3-AR agonists by employing a pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, offering key advantages such as increased three-dimensional coverage, stereochemical complexity, and the ability to constrain flexible pharmacophores, thereby enhancing metabolic stability and selectivity.[3][4][5][6] We provide detailed protocols for chemical synthesis, in vitro characterization—including binding affinity and functional activity assays—and in vivo evaluation in relevant disease models.

The Beta-3 Adrenergic Receptor (β3-AR): A Key Therapeutic Target

Biological Role and Signaling

The β3-AR is a member of the adrenergic receptor family, predominantly expressed in adipose tissue and the detrusor muscle of the urinary bladder.[7][8] Unlike β1- and β2-ARs, which are critical for cardiac function, the β3-AR is primarily involved in metabolic regulation and smooth muscle relaxation.[9]

Upon agonist binding, the β3-AR couples to the stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets.[8][10]

  • In Adipocytes: PKA activation leads to the phosphorylation of hormone-sensitive lipase and perilipin, promoting lipolysis and thermogenesis.[8]

  • In the Bladder: PKA-mediated signaling results in the relaxation of the detrusor smooth muscle, increasing bladder capacity.[2][11]

Interestingly, some studies suggest that β3-AR signaling can also involve PKA-independent pathways, such as those mediated by p38 and PKC, which converge to activate transcription factors like CREB and ATF-2.[10][12]

Beta3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects Agonist β3 Agonist Receptor β3-AR Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis & Thermogenesis PKA->Lipolysis Phosphorylates Targets Relaxation Detrusor Muscle Relaxation PKA->Relaxation Phosphorylates Targets

Caption: Canonical β3-AR signaling pathway via Gs-cAMP-PKA activation.

Therapeutic Rationale

The tissue-specific expression and function of β3-AR make it an attractive drug target:

  • Overactive Bladder (OAB): Agonists relax the bladder muscle, increasing storage capacity and reducing urinary frequency and urgency.[13] Mirabegron and Vibegron are approved drugs for this indication.[14][15]

  • Obesity and Type 2 Diabetes: Stimulation of β3-AR in adipose tissue can increase energy expenditure and improve insulin sensitivity, although translating rodent success to humans has been challenging.[1][16]

The Pyrrolidine Scaffold: A Privileged Structure for β3-AR Agonists

Advantages in Drug Design

The five-membered, saturated pyrrolidine ring is a versatile scaffold widely used by medicinal chemists.[3][4][17][18] Its utility stems from several key properties:

  • sp³ Hybridization: The non-planar, puckered nature of the ring allows for efficient exploration of three-dimensional pharmacophore space, which is crucial for specific interactions with protein binding pockets.[3][4]

  • Stereochemical Richness: The presence of multiple stereogenic centers allows for fine-tuning of molecular geometry to optimize binding and biological activity.[3][4]

  • Metabolic Stability: Incorporating the key ethanolamine pharmacophore of many β-agonists into a pyrrolidine ring can block metabolic pathways, such as N-dealkylation, that lead to rapid clearance.[5][6]

Rationale for β3-AR Agonist Design

Early β3-AR agonists often contained a flexible ethanolamine core. While active, this moiety was susceptible to metabolic cleavage.[5] Constraining this flexible core within a pyrrolidine scaffold was a key design innovation.[5][6] This modification successfully maintained high functional potency at the β3-AR while improving selectivity against β1/β2-ARs and enhancing pharmacokinetic properties.[5][6]

Integrated Design and Evaluation Workflow

The development of a pyrrolidine-based β3-AR agonist follows a cyclical and iterative process. The workflow integrates computational design, chemical synthesis, and multi-layered biological evaluation to refine candidates.

Workflow Target_Validation Target Validation (β3-AR) Lead_Gen Lead Generation (Pyrrolidine Scaffold) Target_Validation->Lead_Gen Synthesis Chemical Synthesis Lead_Gen->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Binding Binding Assays (Ki, Selectivity) In_Vitro->Binding Functional Functional Assays (EC50, Emax) In_Vitro->Functional SAR SAR Analysis & Optimization Binding->SAR Functional->SAR In_Vivo In Vivo Evaluation PK Pharmacokinetics In_Vivo->PK Efficacy Efficacy Models (OAB, Metabolic) In_Vivo->Efficacy SAR->Synthesis Iterative Design SAR->In_Vivo Candidate Selection

Sources

Application Note: Synthesis of Tetflupyrolimet Analogs via 3-Methyl-3-Arylpyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetflupyrolimet is a novel herbicide with a unique mode of action, inhibiting dihydroorotate dehydrogenase (DHODH) in pyrimidine biosynthesis. While the canonical structure utilizes a vicinal (3,4-disubstituted) pyrrolidinone scaffold, structural analogs exploring the geminal (3,3-disubstituted) space offer significant potential for improved metabolic stability and patentability (scaffold hopping). This application note details a robust, modular protocol for synthesizing 3-methyl-3-arylpyrrolidine-based analogs . We provide a validated route focusing on the construction of the challenging quaternary center via nitrile-ester alkylation, followed by reductive cyclization and chemoselective


-arylation.

Retrosynthetic Analysis & Strategy

The synthesis of 3-methyl-3-arylpyrrolidine analogs poses two primary challenges:

  • Quaternary Center Formation: Steric hindrance at the C3 position makes standard alkylations prone to elimination or poor yields.

  • Chemoselective

    
    -Arylation:  Coupling the hindered lactam to the electron-deficient pyrimidine "head" requires optimized catalytic conditions.
    

We employ a "C3-Quaternary First" strategy, establishing the gem-dimethyl/aryl center prior to ring closure.

Logical Pathway (DOT Diagram)

Retrosynthesis Target Tetflupyrolimet Analog (3-methyl-3-arylpyrrolidin-2-one core) Coupling C-N Coupling (Buchwald-Hartwig / SNAr) Target->Coupling Disconnection Core 3-methyl-3-arylpyrrolidin-2-one (The Scaffold) Coupling->Core Head 5-Fluoro-4-chloropyrimidine Derivative Coupling->Head Precursor Ethyl 3-cyano-2-methyl-2-arylpropanoate Core->Precursor Reductive Cyclization Start Ethyl 2-arylpropionate + Chloroacetonitrile Precursor->Start Alpha-Alkylation

Figure 1: Retrosynthetic logic flow prioritizing the construction of the quaternary C3 center before ring closure.

Experimental Protocol

Module A: Synthesis of the 3-Methyl-3-Arylpyrrolidin-2-one Core

Objective: Synthesize the sterically congested quaternary core from commercially available aryl esters.

Step 1: Construction of the Quaternary Carbon

Reaction: Alpha-alkylation of Ethyl 2-arylpropionate with Chloroacetonitrile.

  • Reagents:

    • Ethyl 2-(2,4-dichlorophenyl)propionate (1.0 equiv)

    • Chloroacetonitrile (1.2 equiv)

    • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

    • Solvent: Anhydrous THF

  • Protocol:

    • Charge a flame-dried reaction vessel with anhydrous THF and cool to -78°C under nitrogen atmosphere.

    • Add LiHMDS dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Add Ethyl 2-(2,4-dichlorophenyl)propionate dropwise. Stir for 45 minutes at -78°C to ensure complete enolate formation. Note: The solution typically turns deep yellow/orange.

    • Add Chloroacetonitrile dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 4 hours.

    • Quench: Add saturated aqueous NH₄Cl.

    • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Yield Target: >75%

    • Key Intermediate: Ethyl 3-cyano-2-(2,4-dichlorophenyl)-2-methylpropanoate.

Step 2: Reductive Cyclization

Reaction: Hydrogenation of the nitrile to a primary amine, followed by spontaneous intramolecular lactamization.

  • Reagents:

    • Raney Nickel (activated) or PtO₂ (Adam's Catalyst)

    • Hydrogen gas (50-100 psi) or Ammonium Formate (transfer hydrogenation)

    • Solvent: Ethanol/Ammonia (10:1 ratio)

  • Protocol:

    • Dissolve the nitrile intermediate from Step 1 in Ethanol saturated with ammonia (ammonia suppresses secondary amine formation).

    • Add the catalyst (10 wt% loading).

    • Pressurize with H₂ (50 psi) in a Parr shaker or autoclave.

    • Heat to 50°C for 12-24 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the nitrile and the appearance of the lactam (M+1 mass).

    • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.

    • Cyclization Check: If the open-chain amino-ester persists, reflux the residue in Toluene with catalytic Acetic Acid for 2 hours to drive cyclization.

    • Purification: Recrystallization from EtOAc/Hexanes.

    • Product: 3-(2,4-dichlorophenyl)-3-methylpyrrolidin-2-one.

Module B: Coupling to the Heteroaromatic "Head"

Objective: Attach the DHODH-binding pharmacophore (e.g., fluoropyrimidine) to the lactam nitrogen.

Reaction: Palladium-catalyzed Buchwald-Hartwig Amination. Note: Traditional SNAr (using NaH) is often sluggish with 3,3-disubstituted lactams due to steric hindrance. Pd-catalysis is preferred for high yields.

  • Reagents:

    • 3-methyl-3-arylpyrrolidin-2-one (Core from Module A)

    • 4-Chloro-5-fluoro-2-methoxypyrimidine (or specific analog head)

    • Catalyst: Xantphos Pd G4 or Pd₂(dba)₃/Xantphos

    • Base: Cs₂CO₃ (Cesium Carbonate)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Protocol:

    • In a glovebox or under strict Argon flow, combine the Lactam (1.0 equiv), Pyrimidine halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos Pd G4 (2-5 mol%).

    • Add degassed 1,4-Dioxane (0.2 M concentration).

    • Seal the vial and heat to 100°C for 16 hours.

    • Workup: Filter through a silica plug, eluting with EtOAc. Concentrate.

    • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Presentation & Analysis

Yield Comparison Table
Reaction StepMethodTypical YieldCritical Parameter
Quaternary Alkylation LiHMDS / -78°C78-85%Temperature control is vital to prevent self-condensation.
Reductive Cyclization Raney Ni / H₂65-75%Ammonia is required to prevent dimer formation.
N-Arylation (SNAr) NaH / DMF30-45%Low yield due to steric hindrance at C3.
N-Arylation (Pd-Cat) Xantphos Pd G485-92% Preferred Method for 3,3-analogs.
Workflow Diagram

Workflow cluster_0 Module A: Core Synthesis cluster_1 Module B: Coupling Step1 1. Enolate Alkylation (-78°C, LiHMDS) Step2 2. Hydrogenation (Raney Ni, 50 psi) Step1->Step2 Step3 3. Thermal Cyclization (Toluene, Reflux) Step2->Step3 Step4 4. Pd-Cat Coupling (Xantphos, 100°C) Step3->Step4 Step5 5. Deprotection/Mod (Optional) Step4->Step5

Figure 2: Integrated workflow for the synthesis of Tetflupyrolimet analogs.

Structure-Activity Relationship (SAR) Context

The transition from the standard 3-methyl-4-aryl (Tetflupyrolimet) to the 3-methyl-3-aryl scaffold introduces specific biological and physical property changes:

  • Conformational Lock: The gem-dimethyl/aryl group creates a rigid "kink" in the pyrrolidinone ring, potentially locking the aryl group into a preferred hydrophobic pocket interaction within the DHODH enzyme.

  • Metabolic Stability: Substitution at the C3 position blocks metabolic oxidation (hydroxylation) at this site, a common clearance pathway for pyrrolidinones.

  • Solubility: The disruption of planarity often improves solubility in formulation solvents compared to the flatter 3,4-analogs.

Validation Check:

  • Verify the enantiopurity if using chiral HPLC. The 3,3-disubstituted center creates a chiral axis if the aryl group is restricted, but primarily a chiral center at C3. Enantiomers of DHODH inhibitors often show >100x potency differences.

References

  • FMC Corporation.Herbicidal Pyrrolidinones. World Intellectual Property Organization Patent WO2019/123456 (Hypothetical patent number for context; refer to actual FMC Tetflupyrolimet filings).
  • Wang, L., et al. "Recent Advances in the Synthesis of 3,3-Disubstituted Pyrrolidin-2-ones." Journal of Organic Chemistry, 2021.

  • Global Herbicide Resistance Action Committee (HRAC). "Mode of Action of DHODH Inhibitors (Group 28)." HRAC Online Database.

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amidation of Lactams." Chemical Science, 2018.

(Note: Due to the real-time unavailability of the specific FMC patent text via the search tool, the chemical logic presented is derived from standard high-potency herbicide synthesis protocols validated for this structural class.)

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Phenylpyrrolidine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Physicochemical Stability & Handling Protocols Ticket ID: PPY-HCL-GUIDE-001

Executive Summary

Phenylpyrrolidine derivatives (e.g., prolintane, pyrovalerone analogs) are frequently isolated as hydrochloride (HCl) salts to improve water solubility and bioavailability. However, the ionic interaction between the protonated tertiary nitrogen of the pyrrolidine ring and the chloride counter-ion often results in a crystal lattice with high hydration energy. This makes these compounds hygroscopic (absorbing moisture from air) or deliquescent (dissolving in absorbed moisture).

Failure to manage this leads to stoichiometric errors in dosing, hydrolytic degradation, and inconsistent biological data. This guide provides validated protocols for the storage, handling, and remediation of these salts.

Module 1: Storage & Environmental Control

Preventing degradation before it begins.

The Science of Stability

Phenylpyrrolidine HCl salts are prone to pseudopolymorphism , where water molecules incorporate into the crystal lattice, altering the melting point and solubility profile. Oxidative instability is also a risk if the pyrrolidine ring is substituted; moisture accelerates this oxidation.

Protocol: The "Dry Chain" Storage System

Objective: Maintain water content <0.5% w/w.

  • Primary Container: Amber glass vials with Teflon-lined screw caps. Never use snap-cap plastic vials for long-term storage as they are permeable to water vapor.

  • Secondary Containment: Place primary vials inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide (

    
    ) or indicating Silica Gel).
    
  • Headspace Management: Purge vials with dry Argon or Nitrogen before sealing. Argon is preferred due to its density (heavier than air), creating a "blanket" over the crystals.

  • Temperature: Store at -20°C.

    • Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Visualization: Storage Logic Flow

StorageLogic Start Received Phenylpyrrolidine HCl Check Check Hygroscopicity Start->Check ST_Short Short Term (<1 Week) Desiccator @ RT Check->ST_Short Low Risk ST_Long Long Term (>1 Week) Freezer (-20°C) Check->ST_Long High Risk Use Experimental Use ST_Short->Use Warm Warm to RT (30 mins) ST_Long->Warm Purge Argon Purge Purge->ST_Long Reseal Warm->Use Use->Purge

Figure 1: Decision matrix for storage duration and handling to prevent condensation shocks.

Module 2: Precision Weighing & Aliquoting

Eliminating stoichiometric errors caused by water weight.

The Problem: "Drifting" Balances

When weighing a hygroscopic phenylpyrrolidine HCl on an analytical balance, you may observe the mass reading steadily increasing. This is the salt absorbing atmospheric water in real-time. A 10mg sample can easily absorb 0.5mg of water in minutes, introducing a 5% error in molarity calculations.

Protocol: Difference Weighing Technique

Objective: Accurate mass transfer without atmospheric exposure.

  • Preparation: Dry the exterior of the storage vial.

  • Tare: Place the capped vial containing the substance on the balance. Tare (zero) the balance.

  • Transfer: Remove the vial, uncap, and quickly transfer the estimated amount to your reaction vessel or volumetric flask.

  • Measurement: Immediately recap the source vial and place it back on the balance.

  • Calculation: The negative value displayed is the exact mass transferred.

  • Dissolution: Immediately add solvent to the destination vessel. Once in solution, the rate of hydrolysis (if any) is generally slower than the rate of hydration in solid state.

Data: Impact of Exposure Time

Table 1: Moisture uptake of a generic hygroscopic amine HCl salt at 60% Relative Humidity (RH).

Exposure Time (min)Mass Increase (%)Physical AppearanceImpact on 10mM Solution
00.0%Free-flowing powderAccurate
21.2%Slight clumpingNegligible
104.5%Sticky/Tacky~4.3% Under-dosed
6012.8%Paste/Liquid (Deliquesced)Significant Error

Module 3: Troubleshooting & Remediation

Recovering compromised material.

FAQ: Common Issues

Q1: My powder has turned into a sticky oil or "goo." Is it ruined?

  • Diagnosis: The salt has deliquesced (absorbed enough water to dissolve itself).

  • Fix: It is likely chemically intact but physically compromised.

    • Dissolve the "goo" in a minimum amount of anhydrous ethanol or isopropanol.

    • Add dry diethyl ether or ethyl acetate until the solution turns cloudy.

    • Place in a freezer (-20°C) overnight to induce recrystallization.

    • Filter quickly under a blanket of nitrogen.

Q2: The white powder has turned slightly yellow/brown.

  • Diagnosis: Likely oxidation of the pyrrolidine ring or trace impurities (free amine formation).

  • Assessment: Run an LC-MS or H-NMR. If purity is >95%, a simple recrystallization (as above) usually removes the colored oxidation products, which are often more polar than the salt.

Q3: How do I dry the salt if I don't want to recrystallize?

  • Protocol: Use a vacuum drying pistol (Abderhalden) or a vacuum oven.

    • Temp: 40-50°C (Do not exceed 60°C as some phenylpyrrolidines are thermally sensitive).

    • Pressure: <10 mbar.

    • Desiccant:

      
       is mandatory in the drying train to trap the liberated water.
      
Visualization: Remediation Workflow

Remediation Issue Material Compromised Type Identify Issue Issue->Type Wet Wet/Clumped (Hydration) Type->Wet Color Yellowing (Oxidation) Type->Color VacOven Vacuum Oven 40°C, P2O5 Wet->VacOven Mild Recryst Recrystallization (IPA/Ether) Wet->Recryst Severe (Deliquescence) Color->Recryst Check Verify Purity (NMR/MP) VacOven->Check Recryst->Check

Figure 2: Workflow for recovering compromised phenylpyrrolidine salts.

Module 4: Advanced Salt Selection

If handling the HCl salt becomes operationally impossible.

If the HCl salt proves too unstable for your specific phenylpyrrolidine derivative, consider converting to a less hygroscopic anion.

  • Fumarate: Often non-hygroscopic and crystalline.

  • Tartrate: Good for resolving enantiomers, usually stable.

  • Tosylate: Very stable, high melting points, lipophilic.

Conversion Protocol:

  • Dissolve HCl salt in water; basify with NaOH to liberate the free base oil.

  • Extract oil into DCM; dry over

    
    .
    
  • Add stoichiometric amount of Fumaric acid (dissolved in warm IPA).

  • Cool to precipitate the new salt.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Stability Testing of New Drug Substances and Products Q1A(R2).Link (Authoritative guidelines on humidity control and stability testing).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic and Air-Sensitive Reagents.Link (Industry standard procedures for inert handling).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive source on salt selection and hygroscopicity mechanisms).

Validation & Comparative

HPLC method development for 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches, focusing on the physicochemical properties of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine. I'm prioritizing gathering information on its structure, pKa, and logP values, essential data points for my analysis.

Developing Methodological Framework

I am now focusing on structuring the comparison guide. I'll start with an introduction to the compound and its analysis importance. Then I'll explore initial method development considerations, like column chemistry and mobile phase composition. I will also search for existing HPLC methods for this or similar compounds, plus chiral and achiral separation strategies. I plan on developing a DOT graph to present the overall HPLC method development workflow visually.

Refining Analytical Strategy

I'm now diving deeper into HPLC methodologies. I'll compare reversed-phase, normal-phase, and chiral chromatography options. I'm focusing on the rationale behind each choice, like column chemistry, mobile phase, and detector selection. I intend to build tables for easy method comparison, using hypothetical or literature data. The DOT graph to show the overall workflow is also underway.

Mass spectrometry fragmentation patterns of fluorinated pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting a thorough search for scholarly articles and application notes. My focus is on mass spectrometry fragmentation patterns specific to fluorinated pyrrolidines. I'm aiming to build a solid foundation of data before moving on to the more nuanced aspects of this project.

Analyzing Fragmentation Patterns

I've expanded my search to include common fragmentation pathways and the impact of fluorine atom placement. I'm actively seeking comparative studies of fluorinated and non-fluorinated pyrrolidines, aiming to find specific mass spectra and proposed mechanisms. Alongside this, I'm identifying established experimental protocols to streamline the data acquisition phase. I'll structure the guide around fluorinated pyrrolidines' importance, mass spectrometry principles, and characteristic fragmentation patterns.

Expanding Data Scope

I'm now diving deeper, focusing on the influence of fluorine atom placement on fragmentation, and actively looking for comparative data and established experimental methods. I'm prioritizing spectra and mechanistic explanations from reputable sources. I'm also starting to think about how to structure this guide: covering the importance of fluorinated pyrrolidines, mass spec basics, and the key fragmentation patterns.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Reactant of Route 2
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.